2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorophenyl group, a propenoyl group, and a tetrahydrobenzothiophene core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene intermediate in the presence of a palladium catalyst.
Formation of the Propenoyl Group: The propenoyl group can be introduced through a condensation reaction involving an appropriate aldehyde and an amine derivative.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the propenoyl intermediate and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and thereby affecting cellular signaling pathways.
Pathways Involved: It may modulate pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-3-(2-FURYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- N-(2-FURYLMETHYL)-2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Uniqueness
2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with target proteins.
Properties
Molecular Formula |
C18H17FN2O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O2S/c19-12-8-5-11(6-9-12)7-10-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)24-18/h5-10H,1-4H2,(H2,20,23)(H,21,22)/b10-7+ |
InChI Key |
OFFHLHGIPQCUMA-JXMROGBWSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F)C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)F)C(=O)N |
Origin of Product |
United States |
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